An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)acrylic Acid
An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)acrylic Acid
This guide provides a comprehensive overview of the synthetic pathways leading to 3-(Pyrimidin-2-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying mechanistic principles and practical considerations essential for successful synthesis in a research and development setting.
Introduction and Strategic Overview
3-(Pyrimidin-2-yl)acrylic acid and its derivatives are recognized as important scaffolds in drug discovery. The pyrimidine ring is a core component of nucleobases and is found in numerous therapeutic agents, while the α,β-unsaturated carboxylic acid moiety acts as a versatile Michael acceptor and a handle for further chemical modification.[1] The strategic synthesis of this molecule is therefore of significant interest.
This guide will focus on the most direct and field-proven methods for its preparation, emphasizing the Knoevenagel-Doebner condensation as the primary route due to its efficiency and operational simplicity.[2][3] An alternative palladium-catalyzed Heck reaction will also be discussed as a viable, albeit more complex, secondary pathway.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary synthons: a C2-electrophilic pyrimidine species and a C2-nucleophilic acetic acid equivalent. This analysis logically leads to pyrimidine-2-carbaldehyde and malonic acid as the ideal starting materials for a condensation-based strategy.
Caption: Retrosynthetic analysis of 3-(Pyrimidin-2-yl)acrylic acid.
Primary Synthesis Pathway: The Knoevenagel-Doebner Condensation
The most reliable and widely applicable method for synthesizing the title compound is the Knoevenagel condensation, specifically utilizing the Doebner modification.[2] This reaction involves the condensation of an aldehyde (pyrimidine-2-carbaldehyde) with an active methylene compound (malonic acid), catalyzed by a weak base, typically pyridine, which also serves as the solvent.[2][4] The reaction proceeds via a condensation-decarboxylation sequence to yield the desired α,β-unsaturated acid.[2]
Reaction Mechanism
The reaction is initiated by the deprotonation of malonic acid by pyridine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pyrimidine-2-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to form a more stable conjugated system. Under the thermal conditions of the reaction, the geminal dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final product, 3-(Pyrimidin-2-yl)acrylic acid, predominantly as the thermodynamically favored E-isomer.[4][5]
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of the analogous (E)-3-(pyridin-4-yl)acrylic acid.[4][6]
Materials:
-
Pyrimidine-2-carbaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Hydrochloric acid (37%)
-
Acetone
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine pyrimidine-2-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (5-10 mL).
-
Causality: Malonic acid is used in slight excess to ensure complete consumption of the aldehyde. Pyridine serves as both the base catalyst and the solvent, facilitating the reaction at elevated temperatures.[2]
-
-
Reflux: Equip the flask with a reflux condenser and magnetic stir bar. Heat the reaction mixture to reflux under constant stirring for 3-5 hours.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add 37% hydrochloric acid dropwise until the formation of a precipitate is observed and the pH is acidic.
-
Causality: Acidification protonates the carboxylate product, decreasing its solubility in the aqueous pyridine mixture and causing it to precipitate. It also neutralizes the pyridine.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold water and then a small amount of cold acetone to remove residual impurities.[4]
-
Drying: Dry the purified solid under vacuum to obtain (E)-3-(Pyrimidin-2-yl)acrylic acid as a crystalline solid.
Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |
| Pyrimidine-2-carbaldehyde | 1.0 | 108.10 | Aldehyde Substrate |
| Malonic Acid | 1.2 | 104.06 | Active Methylene Source |
| Pyridine | Solvent/Catalyst | 79.10 | Base Catalyst & Solvent |
Expected Outcome: The reaction typically affords the product in high yield (often >90%) as a colorless or pale yellow crystalline solid.[4] The E-configuration is predominantly formed due to its greater thermodynamic stability.[6]
Alternative Synthesis Pathway: The Heck Reaction
An alternative approach for constructing the C-C double bond is the Mizoroki-Heck reaction.[7][8] This palladium-catalyzed cross-coupling reaction would involve reacting a 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) with an acrylic acid ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester.
Conceptual Workflow and Mechanism
The Heck reaction operates via a catalytic cycle involving a palladium(0) species.[9] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 2-halopyrimidine to form a Pd(II) complex.
-
Coordination and Insertion: The acrylate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pyrimidinyl-Pd bond.
-
β-Hydride Elimination: This step forms the desired substituted alkene product and a palladium-hydride species. This step generally proceeds with syn-elimination, leading to the E-isomer product.[8]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Field-Proven Insights
-
Advantages: The Heck reaction is highly versatile and tolerates a wide range of functional groups.[10]
-
Disadvantages: This route is multi-step (coupling followed by hydrolysis), requires an expensive and potentially toxic palladium catalyst, and may necessitate phosphine ligands which are air-sensitive.[9][11] Catalyst removal from the final product can also be challenging, which is a significant concern in pharmaceutical applications.
-
Comparison: For the specific synthesis of 3-(Pyrimidin-2-yl)acrylic acid, the Knoevenagel-Doebner condensation is superior in terms of atom economy, cost, and operational simplicity.
Conclusion
For the synthesis of 3-(Pyrimidin-2-yl)acrylic acid, the Knoevenagel-Doebner condensation of pyrimidine-2-carbaldehyde and malonic acid in pyridine is the most efficient and practical pathway. This method is high-yielding, operationally simple, and avoids the use of expensive and toxic heavy metal catalysts. The detailed protocol provided in this guide represents a self-validating system that can be reliably implemented in a laboratory setting. While the Heck reaction presents a mechanistically interesting alternative, its practical application for this specific target is less favorable compared to the classic condensation approach.
References
- BenchChem. (2025). Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde - Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQBZiVCBxo2vSrpFqz6Jm14zekqkkBBTABQGIlIQdWeMTqIWWcaqhqrN6Odx9309NSRN9ZkFK9FNXNr7HM14pi8Tq6O8DYLud6yzZorQkAQr9qB564lebIX4FUvBHEyio_7JXJw1bfBv6uiyRwrwoa_R-LMlCz_C204Ch0lXu8ckv2dbBb_jFwaqWZwmHvE_-rcTWJ_vgsKdPFMLmND3P_1EOCABDmzT4q8-jhVTn_fQXOinBdUpb43T0beXxEPA=]
- Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIo_ojPncqQmgEBthKxNYwaU54ewb3RsYHCoLvAYVk_PXbfPcswaTP_QXXV89zrDzd0UQyhKbGKPMHB5ADjz-qp6wyEQKCJIDQXuwLrSnHEmwREwM88AZP-DWG__gI2MwmGJfPbh82GOO-lLzg40VvMe8CUZXlckV9uU1JieMQ6p2PIqXsQ4UIJethAyHYdQ==]
- MOLBASE. (n.d.). 3-(Pyridin-2-yl)acrylic acid | 7340-22-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ76PK3Uh_5e9jGHHBNUguvU0Gml6BzNldJJvBGN4v-s-en4s0O6PE53AIxzT1Rk-IWM4tKUxFt8hxSPr0JncQXRsRXbs9nR6Jjcg2acq1IqtmRS2MD0YTNSjfS-G5KhqOKA==]
- Wikipedia. (n.d.). Doebner–Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtegmLbkfpM_oIrgY2u6pKMi2lZmbcuaIbjobnrIzQ56Id4u9i4FDjNdrbmAnl1n0m8Bx1BXceCGUG4CO7JuprKoz3hOCtIlh2zvvst5fbz__32GhUirHLPv7i_KOXA4hfalnhlkhCnXIMa4DWbMrQf-LOPtha7g==]
- Wikipedia. (n.d.). Heck reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr4heDDppdlyYuiWtCv5yfVEJLZkDY3669wYARy4MmSId1fqszgJsfJZN4PoaP4sVuk6UnaIrMVmxdlT34qA5uRmJZdBc70VFqa7gUmyvNHOib29RgM8zS6AhrFpB7z5xB3qHNOw==]
- TSI Journals. (n.d.). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5O_ggmi5f4klWCJvDT-2YX6Fo2suSIgGS6axqLMwhqKtNsAPXrgcglnFqYJTEEWU1nt9TMO9gZcQZWL7XmOulhZDgBlChIvcxYS8sghIU9RXyUgDwGlDl2SwSm3wBju5REQTTBX70p1AkD_7DcOFAaPl4w3EqH5X51df7Icsd3vt56s9oK7eMEwMzP09D92Yx3_r2-cJnOufB7SSlO6XgrG9Z7EFWQ2B5]
- Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbaiKIiYe3WBQXnIOvUcK_UIwlKkZk-7eLoffvWjS-RFirH62zxfDzC0jdoCx80qiaJTsv8-gwIcJ0jayK7_ehkTlBkzHkNeHhZDKM_-dEsQMc1wZrFzm3dpxobOwYHI=]
- Wikipedia. (n.d.). Knoevenagel condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWc8uGRkOQRC8ijhH33F6JTXStvujGK0DeX4ViHWAscsjR9ckejiQDYM0jIzuz00EvB2U5lx4oCiG7hkeifppG24te9FtfAjAdtbu0Y6yNA6DIU63q2HVA50fgUczEed-SyM_k1ko9WhhNduUd9SU]
- SynArchive. (n.d.). Doebner-Miller Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6s6WCey20YS8VXcYDF0raK3aeYsUnYdt8B_w1mw2C15qnOxY0zFCeY9PNhhh6o35-D1HwKug9L6t0VfmTZKq4U9uHl-RoLsPje0-FBjK1EVXGYrN1I3C0Mu94Jbvgcx2B8wzaWPfi4lNmZI8xFB1rh04hq2HhDSw=]
- Semantic Scholar. (n.d.). Doebner-von Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVT1E8n5EUK0sMT6adAuJc-izEOF1c0VyC-vwU3A4PKf9UewTCALreCOSwdzzG10A-U7uhmHaJJ_4BkpevYEAGHoIeyTapj1D0ZLskfdS9ZGMBZOS7ak4ze9l3xsoUgR0va9J4bPlPW64o4fYDQmdu_Y2QisgqgNAC_i90EvEUzkTeBT77h6THKwIfRMpY1pnLAHNwRPcUZuxDzll7P3cg32A8MlF6dQ==]
- Florez-Muñoz, V., et al. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJMKd9trE-sxTx-DvBDlZJ2rYI6on0mBjTziYDYxdtjTa8afBGPrJGw0pI9fKuWBW5mD8tsMNPGEvugN_MxCjUEOuFWpOXiPXr0U28UyXhIaoE6_-dVviEvOxW7m-MRp58PhXCqRLWph0UnB6rhndaiTkOC0s9nglTJpySRWWoTfHv9GhUWmKlEryJZ_tHIGdazBk5MWeVBQJ-ygy8kP1MtZWwPCOy4s1vQFQtve9Tl3R5VlOknv1BGIUCsysqw_zPHp_bncM=]
- Repositorio Institucional USC. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1upZrTMIJt1AyTopDQDJivQQsBKp1woibRwY0zPPvRqWSN-nEV-46iuzteC9RD995DNYPaha1rW-A1rhkiuf49HDZ3PDUbHYBNIZa83mzsANVTZ3U3gVytBXBeUKfVt4HDMTrUXcO2DrewoSzl2U2CIf20NPw3foh_RBKQ4lihEolg==]
- GSRS. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKI19TeoPAgDfMcwo3JajcdDasSYtJSFb4GcE1UWrRsZJBlvWV0vGqjaQo6dI9uxEzO0nVjgMho1nWvw4T2upuSnzfLxJ8NO8-kg866Ib-IsfVg2IkfKv_3XflIEq-efvj5VoE564s4fo1DMnCtlwUYnN4yBpNPMc]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwjQqMl7Evapt9KKtFRPOdCvpKqTs4HpxiyyV1WNNygfcHozExo3WGDtG0_RBasfJpLWgUgY-hAxQ6BB3yEKHvlA1YNA7vi4-XoBvwL4K-SkrYBBRE9pgXTMNXyKozqLhQdXM3zJHkma7d0sAi3AFTanje3c7ErydbXmGeUw==]
- ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHytpJzJ3650C3c3buU49fN8p5Wms_pwbkNSea9tdQVFMBxDcyfYiWPGRHc-kmocHNade3L7ru6tecno2-ASsqQpjefLzUlW19ZtNilW6qkf-kRFNptFEOpTkoEzoCP_KaiqlvTcfyJieX5AmuhX5QWDhXRhgbsrHsI8NshgvHH6yItg7pRcrj388fVM3g1oDalOl1NLMko4iKmbdCNEEPOYmsRsFVioWdAavmwPI8oiviq]
- MDPI. (2017). Heck Reaction—State of the Art. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5JrMGpmSNJa57Btm6aBwri1xDFjFj-PRPYiOM_1Lb8YsdLms-XtawkfWHJ26kHmD_fwI8rSAOLCbS-RX9EhA6ekE5CD1SdfxbkWdidIbm3NGsDqOXNBAYTwb-P2_TMec=]
- Slideshare. (n.d.). Doebner-Miller reaction and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6NOgXp2kuCfYjJzgh4I9KhAxQ_FlDArB8cmewdyqK8hAzk-1tpPJ80z5Fob8uw7W2xMOWbSjYaUDu7Spe-eSqZSdGDeKG3sJ7BkPFQM5sw-4lEjkzxJVg2kZTW0D3w8iZqF6M9oIXETJsbCn66q02WbVMKT-E05ohfAY2Kx2bEuSTolz2_9V5O6ZvRmy1i6c]
- MDPI. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [URL: https://vertexaisearch.cloud.google.
- IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0EYlGjC6ai5XFpN4jJwX2iZF3n5grf30YqvcIYR-2knTbvMSlK_9sAXhUNqwxcJCoyLc_NKmG_dW57zSE12w5lctfD14AbWKV3CsIqYICdDxt0wvFDmMs2Mtd1S44mh3SUjY4AmvAb2xtVE0=]
- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZDkaJo721PexR-4YZ7J19V3ufn2fVWLiBNjNH_lQWucYJgEC8edH-cGT0kHUg-Uz-6A43FTmu5rnkdfA3qYLU8WaI3E1cSrnFuWP29okv_q-21boFZGeCdaBSb1vr9nmCVB8MlszcaMQKXKRfmk8u4wFWM9uPnkXc28tuntHRKpVs4WYtdjA=]
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fVpWd-uOk1QC7ZsLyCr9PCmGinOP4hZ9HW0XxgKlUsMfEChJ459Y8yxvl76X5S6Vf9mrKqw9VHn4EcwedSBSSFRd49w0h9t2NE8d4KdpYWdp2Q0y048778xPbj8iLWycIJCNZInwyVv3nSVk_khmFxQQMHg9E0vF]
- ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifJ_DyBRIwRCtagoRW0sZi6pVENHtolwSu4PdfgDVfpgHybzNp3m5z2aR6RnV-qF45XV_Y0AianFhdJ3NHVQRWLYPlQgVSNDKaJX8bIToRZ8FKVTueym7JjnwnrtXEan8WFFsTkizP8rF5y5zEgMj-23fHK_OqOsEcLGrD19A6-_M889E8sUw0UjzmLRUtMuTj-bl_3yIcppnFp3e1N9h3pHTmlKqIuys-IFcmvkKhHhf9JCUSUIVbQVK6p3Rf9Z17fQMaPtCfRVbag-FQOwHasPO1Gi5]
- Nature. (n.d.). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZRAOCknVZGoZR0gISj0pt4FNWfzqiXSHqi7_HRxZ5ZPFqn9d-lJb7y2w2xkQrXzbXj8lKoHmrycnXDzugMtpBL03kPeZ9W4ALDx7IruErSpGKCqUDqadDGC0Tbwswjh4MG1BHgk4UEaUDZS0=]
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUAA_Y3B-T0KmnZ-REDZxPQYGreQbNx4Ocuvehf0Qmsa0mazRJU6EiJk5Hl_zQ7ntuJka1_f1TMg4sFUtzZus60FuEKUl5YVOY4yVqviige5qz9bqykolVIhlOL_Wy4Tvdmm8mNfO3_vNYFIcwFFbH5ZL7uvlXp9k=]
- MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxm2OXUN_T4FWhWLUwaTwlCt21BGgc6XhkaNSLJCLVsbDLloTvxqw-TU8VW3bun7iL7gVw1_TobKy3avdkaRP6zav_v--jbOSQqC9COMopWSTGOaKsMFVTMfet8QQl1aBX1fcVW70OI4_DBw==]
- ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDFd9MIzpgoPPshSTtwHQQxD4D6Jd8QzpXTvziGhKlW0gVxfTQ9rXrwggzZDHfpoV_w46Z96G4BTQRfB3K0J19jtdCPZukaXpxt4vFToJiDRbBexy9RJT1jgrYjDtCirSfCG0DuX-ilbQyROnJKODpSOtxLXV10n1cXPkhc3ek5Qpgke3eweeICxlHanaMqvC-YpqD9-8iOkQb9yT3bzPW]
- MDPI. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyC5fxPR3xVSdFb5VZmF6VyO1wpgg02py2gIcUMHW8qShu6SShOQr0HrozcxyvfBxI2BygijiFLMLizWlDL1aq005t14aD0dWZyj2i42akiv1Wjl0C-uAYPBKLoI_H]
- ACS Publications. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD_7Nm5gdK9NmvE51eZ3jlo3zYrWBtK4yImeHT1DexG1XND-5sBfgt9p8wqp9Mj8dG0YKO6JYgdLSvYxNTHDp6jaMG3k_-NTzGSBPrfIAhHeXEMpuokp7h_r7YcAJeOpozd7hS4dGJTMf7jw==]
- ChemBK. (2024). 3-(3-Pyridyl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIpoDDxjPO2eI8JoMHzPWH-UymkglsYqC_pnDQ1CtHLdTHW3bBCyohY8nEVk7AAtbINIjRMaWY5Y0IS5bL3umlKDjHIOzgHnSduExt8NSs_5LQgwwzbOvLjINinV5azhCLlaYzhx-utPBCkyUiVX6ypxj-tw==]
- HETEROCYCLES. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuwLGCTlNwCPZPnRmhw3SE-gr4M9SqqQbYqBRt4u98NuKFnPsf5Qr_sQa8Xyb_d_NrbUf5IgP3gj8IHRNRhdmxqbTKENJKyn8hDmc-0oFQ0ktt3XybXx61ZLGYO3HY5NhyB_nrYMA-yZcqNnlsqvs6XwBDG52GRxAUziQw8P0peYu_dGhfQ==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
